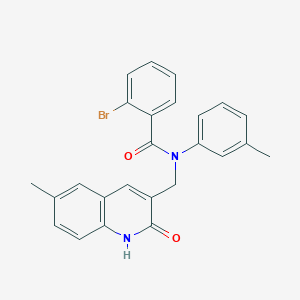

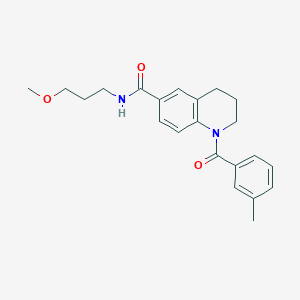

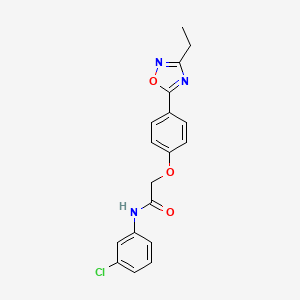

![molecular formula C20H26N4O B7702800 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide CAS No. 713084-88-9](/img/structure/B7702800.png)

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide

Vue d'ensemble

Description

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as P7C3, is a novel small molecule that has been found to have neuroprotective effects in preclinical studies. The compound was first identified in a high-throughput screen for small molecules that promote survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research in the field of neuroscience.

Mécanisme D'action

The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is not fully understood, but it is thought to act by promoting the survival of newborn neurons in the hippocampus. This compound has been shown to increase the expression of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in cellular energy metabolism and has been implicated in neuroprotection. This compound may also act by modulating the activity of a protein called Mcl-1, which is important for cell survival.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to promoting the survival of newborn neurons in the hippocampus, this compound has been found to reduce inflammation and oxidative stress, increase mitochondrial function, and improve cognitive function. This compound has also been shown to improve motor function in preclinical models of traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is that it has been extensively studied in preclinical models and has been found to have neuroprotective effects in a variety of contexts. Another advantage is that the synthesis of this compound has been optimized and scaled up for use in preclinical studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.

Orientations Futures

There are a number of potential future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide. One area of focus could be on understanding the mechanism of action of this compound and identifying its molecular targets. Another area of focus could be on developing this compound as a therapeutic agent for neurodegenerative diseases and traumatic brain injury. Additionally, this compound could be used as a tool to study the role of neurogenesis in brain function and disease.

Méthodes De Synthèse

The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves several steps, starting with the reaction of 2,3-dichloroquinoxaline with isobutyryl chloride to form 2-isobutyryl-3-chloroquinoxaline. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized and scaled up for use in preclinical studies.

Applications De Recherche Scientifique

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical models of neurodegeneration and traumatic brain injury. In these studies, this compound has been found to promote the survival of newborn neurons in the hippocampus, protect against neuronal cell death, and improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Propriétés

IUPAC Name |

2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(4,5)6)10-14-9-13(3)7-8-16(14)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOGCIWSLGHTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C(C)(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320809 | |

| Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

713084-88-9 | |

| Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

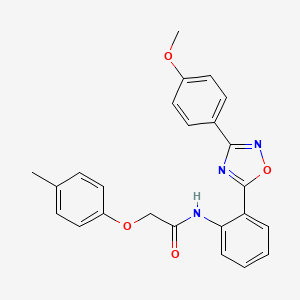

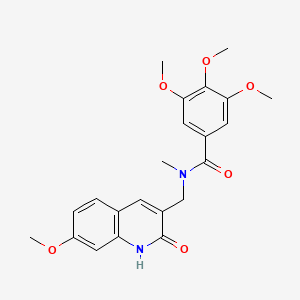

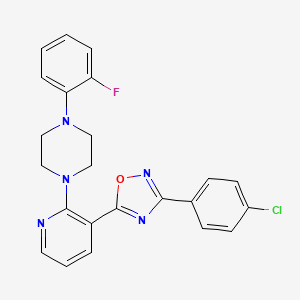

![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)

![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)